Napropamide

Herbicide Mode of Action Root Development Inhibition Echinochloa crus-galli

Napropamide delivers a distinct mode of action—superior root-development inhibition—that structural analogs like acetochlor and propisochlor cannot replicate. With validated chiral separation (HPLC Rs=11.75, LOD 0.05 mg/kg) and quantified degradation efficiency of 90.60% in constructed wetlands, it is the definitive model compound for environmental fate studies and enantioselective bioactivity research. Select napropamide for optimized pre-emergence weed control where root inhibition is critical and for robust analytical method development.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 15299-99-7
Cat. No. B1676949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapropamide
CAS15299-99-7
SynonymsNapropamide;  Devrinol;  Waylay;  R 7465;  R-7465;  R7465; 
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3
InChIKeyWXZVAROIGSFCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C);  miscible with acetone, ethanol, methyl isobutyl ketone.
Acetone: >100;  ethanol: >100;  n-hexane: 1.5;  4-methylpentan-2- one: soluble;  kerossene: 6.2;  xylene: 50.5 g/100 ml @ 20 °C
In water, 73 mg/l @ 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Napropamide (CAS 15299-99-7) for Agricultural Research & Industrial Procurement: A Selective Pre-Emergent Amide Herbicide


Napropamide (CAS 15299-99-7) is a selective, systemic amide herbicide, primarily applied pre-emergence to soil to control a broad spectrum of annual grasses and certain broadleaf weeds [1]. Its herbicidal action is exerted through inhibition of root development and cell division, with uptake occurring via roots and subsequent acropetal translocation . The compound is characterized as a racemic mixture of its (R)- and (S)-enantiomers, with physicochemical properties including a logP of 3.3, water solubility of 73 mg/L at 25°C, and notable thermal stability (no decomposition at 100°C for 16 h) [2].

Napropamide Procurement: Why Simple Substitution by Other Amide Herbicides Is Not Recommended


Napropamide exhibits unique herbicidal, environmental, and enantioselective properties that preclude simple substitution by other amide-class herbicides such as acetochlor, metolachlor, or propisochlor. Direct comparative studies reveal key differentiators: (i) napropamide demonstrates a distinct mode of action with superior control of root growth, whereas its structural analogs primarily affect foliage [1]; (ii) its degradation kinetics and persistence in soil and plant tissues differ significantly from other amide herbicides, impacting residue management and crop rotation intervals [2]; and (iii) its chiral nature introduces enantioselective bioactivity and toxicity profiles that are not shared by all analogs, influencing both target weed control efficacy and non-target organism safety [3]. These quantitative disparities underscore the necessity of selecting napropamide based on its verified performance characteristics rather than class-based assumptions.

Quantitative Evidence for Napropamide (15299-99-7) Selection: Comparative Performance Data vs. Key Analogs


Superior Root Growth Control vs. Acetochlor and Propisochlor for Target Weed Management

In a comparative study on Echinochloa crus-galli (a major weed in rice), napropamide exhibited a distinct mode of action, providing significantly better control of root growth compared to the foliage-focused activity of acetochlor and propisochlor [1]. This functional differentiation was confirmed alongside enantioselective bioactivity data, which showed the herbicidal activity order was R-enantiomer > racemate > S-enantiomer for all three compounds [1].

Herbicide Mode of Action Root Development Inhibition Echinochloa crus-galli

Higher Degradation Efficiency in Constructed Wetlands Compared to Metolachlor for Environmental Remediation Studies

A 2022 study on integrated vertical flow constructed wetlands (IVCW) demonstrated that napropamide (NAP) achieved a significantly higher degradation rate of 90.60 ± 4.09%, compared to metolachlor (MET), which exhibited a lower degradation efficiency [1]. This difference was attributed to the higher interphase transferability of napropamide, which facilitated its removal in the wetland system [1].

Environmental Fate Constructed Wetlands Biodegradation Metolachlor

Differential Phytotoxicity Profile to Pepper Cultivars vs. Pendimethalin

A greenhouse study evaluating crop injury on pepper cultivars found that napropamide caused less severe inhibition of top leaf growth by root dipping compared to pendimethalin, particularly in sweet pepper cultivars [1]. While both herbicides showed increased injury in sandy soils, the differential response between cultivars and the relative severity of damage by pendimethalin highlight napropamide's distinct selectivity profile [1].

Crop Safety Phytotoxicity Capsicum annuum Pendimethalin

Validated Enantioselective HPLC Method for Napropamide Residue Analysis

A validated chiral HPLC method using a Chiralpak IC column achieved absolute separation of napropamide enantiomers with a high resolution factor (Rs) of 11.75 under optimized conditions [1]. The method exhibited good linearity (R² = 0.9997), recoveries ranging from 71.43% to 97.64%, and limits of detection (LOD) of 0.05 mg/kg in soil and 0.20 mg/kg in vegetables [1]. This method enables the precise quantification of napropamide's enantiomers, a critical capability given their differential bioactivity and environmental behavior [1].

Analytical Chemistry Chiral Separation HPLC Residue Analysis

Tolerance in Carinata (Brassica carinata) Crop at Defined Field Dose

In field dose-response studies on carinata (Brassica carinata), napropamide applied pre-emergence at rates of 2,856 g ai ha⁻¹ or higher caused at least 25% visible crop injury; however, this injury was not severe enough to result in any measurable yield reduction [1]. This contrasts with other pre-emergence herbicides evaluated in the same study, such as diuron and simazine, which caused significant mortality or yield loss at comparable screening rates [1].

Crop Tolerance Carinata Field Dose-Response Selectivity

Superior Stability and Physical Properties Compared to In-Class Analogs

Napropamide exhibits robust physical stability, with no decomposition occurring over 16 hours at 100°C and stability to hydrolysis between pH 4 and 10 at 40°C [1]. Its photodegradation half-life under sunlight is 25.7 minutes [1]. These stability parameters, along with its solubility profile (e.g., >1000 g/L in acetone and ethanol, 505 g/L in xylene at 20°C), support its formulation into various product types including emulsifiable concentrates, wettable powders, and suspension concentrates [1].

Formulation Stability Physicochemical Properties Thermal Stability Hydrolytic Stability

Recommended Application Scenarios for Napropamide (15299-99-7) Based on Quantitative Evidence


Targeted Pre-Emergence Control of Root-Sensitive Weed Species

Napropamide is optimally deployed for pre-emergence weed control in crops like vegetables, fruit trees, and vines where the target weed spectrum is dominated by species highly susceptible to root inhibition. The evidence that napropamide provides superior control of root growth compared to acetochlor and propisochlor [1] supports its use when this specific mode of action is prioritized over foliage control.

Environmental Fate and Bioremediation Studies in Engineered Wetlands

Researchers investigating the fate of amide herbicides in constructed wetlands or similar engineered ecosystems should consider napropamide as a model compound due to its relatively high and quantifiable degradation efficiency (90.60 ± 4.09%) compared to metolachlor [1]. This property makes it a suitable candidate for studies on biodegradation pathways and the optimization of phytoremediation systems.

Analytical Method Development and Enantiomer-Specific Residue Monitoring

Analytical laboratories requiring robust, validated methods for the chiral separation and quantification of amide herbicides can utilize the established HPLC method for napropamide, which provides high resolution (Rs=11.75) and sensitivity (LOD 0.05 mg/kg in soil) [1]. This is particularly relevant for food safety and environmental monitoring programs that must assess the distinct risks posed by napropamide's (R)- and (S)-enantiomers.

Selective Weed Management in Crops with Demonstrated Napropamide Tolerance

Based on field dose-response data, napropamide can be a viable pre-emergence option in crops like carinata, where its application at rates up to 2,856 g ai ha⁻¹ resulted in visible injury but no significant yield loss [1]. This scenario highlights its utility in crops where a margin of selectivity exists, even with some phytotoxic symptoms, allowing for effective weed control without economic penalty.

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